Home > Products > Screening Compounds P125308 > {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone
{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone -

{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone

Catalog Number: EVT-3944652
CAS Number:
Molecular Formula: C19H19F3N2O3
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

{1-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone is a synthetic organic compound that acts as a selective κ-opioid receptor antagonist. [] It is classified as a small molecule and has been investigated primarily for its potential therapeutic applications in addressing conditions like pain, stress, anxiety, and depression. [] This document will focus on its role in scientific research, excluding details regarding drug use, dosage, and potential side effects.

Mechanism of Action

{1-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone exhibits a unique mechanism of action. While it acts as a κ-opioid receptor antagonist, its long duration of action is attributed to its ability to activate c-Jun N-terminal kinase 1 (JNK1). [] This activation is temporary and not required for the sustained inactivation of the κ-opioid receptor. [] Research suggests that this JNK1 activation is directly correlated with the duration of the compound's antagonist effects in vivo. []

Applications
  • Investigating κ-Opioid Receptor Pharmacology: This compound allows researchers to further understand the complexities of the κ-opioid receptor system. By blocking this receptor, researchers can study the downstream effects and potential physiological roles of this system in various disease models. []
  • Developing Novel Analgesics: Understanding the relationship between the compound's structure, its JNK1 activation, and its duration of action can contribute to the design and development of novel analgesic drugs with improved efficacy and potentially fewer side effects. []
  • Exploring the Therapeutic Potential of κ-Opioid Receptor Antagonism: Given the implication of the κ-opioid receptor in conditions like pain, stress, anxiety, and depression, this compound serves as a pharmacological tool to explore the potential benefits of targeting this receptor for therapeutic interventions in preclinical studies. []

1. (2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) []

  • Compound Description: This compound acts as both a competitive adenosine antagonist and an allosteric enhancer of adenosine A1 receptor binding. Research indicates it slows the dissociation of [3H]N6-cyclohexyladenosine binding, demonstrating its allosteric effects. Notably, PD 81,723 exhibits a favorable ratio of enhancement to antagonism compared to other tested analogs. []
  • Relevance: PD 81,723 shares the [3-(trifluoromethyl)phenyl]methanone moiety with the target compound, {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone. This structural similarity suggests potential overlap in their binding affinities and pharmacological profiles. []

2. 5-[(4-{(3S)-4-[(1R,2R)-2-Ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471) [, ]

  • Compound Description: INCB9471 is a potent and specific inhibitor of the human C-C chemokine receptor 5 (CCR5). It demonstrates noncompetitive antagonism, effectively blocking CCR5 ligand binding and inhibiting monocyte migration and HIV-1 infection. Clinical trials have shown promising results for INCB9471 in reducing viral load. [, ]
  • Relevance: Both INCB9471 and {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone incorporate a piperidine ring system and a trifluoromethyl substituent. These structural similarities may contribute to shared interactions with target proteins and influence their biological activities. [, ]

3. (3S)-7-Hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-97) []

  • Compound Description: RTI-5989-97 is a selective κ-opioid receptor antagonist characterized by its long duration of action. This prolonged effect is attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1 in vivo. []
  • Relevance: Although structurally distinct in several aspects, RTI-5989-97 and {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone share a substituted piperidine ring as a core structural element. This common feature could indicate potential similarities in their binding modes and interactions with target receptors, despite belonging to different pharmacological classes. []

4. N-{(1S)-3-{(3-endo)-3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl}-4,4-difluorocyclohexanecarboxamide (UK-427,857 / Maraviroc) [, , ]

  • Compound Description: UK-427,857, also known as Maraviroc, functions as a noncompetitive allosteric antagonist of the CCR5 receptor. It effectively blocks the binding of chemokines like MIP-1α and RANTES, ultimately inhibiting HIV-1 entry. [, , ]
  • Relevance: While structurally diverse from {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone, Maraviroc's classification as a CCR5 antagonist is noteworthy. This shared target suggests a potential area of research to explore whether the target compound exhibits similar antiviral activities. [, , ]

5. 4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (SCH-D / Vicriviroc) [, ]

  • Compound Description: SCH-D, or Vicriviroc, acts as another noncompetitive allosteric antagonist of the CCR5 receptor. It effectively blocks both chemokine binding and the calcium response triggered by CCR5 activation. [, ]
  • Relevance: Similar to Maraviroc, Vicriviroc's activity as a CCR5 antagonist highlights a potential research direction for the target compound, {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone, to investigate potential antiviral properties. [, ]

Properties

Product Name

{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone

IUPAC Name

[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]-[3-(trifluoromethyl)phenyl]methanone

Molecular Formula

C19H19F3N2O3

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C19H19F3N2O3/c1-11-16(12(2)27-23-11)18(26)24-8-4-6-14(10-24)17(25)13-5-3-7-15(9-13)19(20,21)22/h3,5,7,9,14H,4,6,8,10H2,1-2H3

InChI Key

YUFUWMNVCBOBGM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.